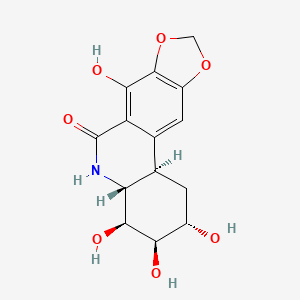

trans-Dihydronarciclasine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-Dihydronarciclasine is a natural product found in Hymenocallis, Zephyranthes candida, and Amaryllidaceae with data available.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alzheimer's Disease Treatment

Trans-dihydronarciclasine has been investigated for its neuroprotective properties, specifically in the context of Alzheimer's disease. Research indicates that 7-deoxy-trans-dihydronarciclasine (E144), an active component of Lycoris chejuensis, can decrease the production of beta-amyloid (Aβ) by enhancing the activity of α-secretase, thereby reducing Aβ accumulation in the brain. This mechanism is crucial as Aβ accumulation is a hallmark of Alzheimer's pathology. In studies involving transgenic mouse models, E144 not only reduced Aβ levels but also improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anti-Neuroinflammatory Properties

In addition to its effects on Aβ production, this compound exhibits anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) in microglial cells activated by lipopolysaccharides. This reduction in inflammatory markers indicates its potential utility in managing neuroinflammatory conditions associated with neurodegenerative diseases .

Anticancer Applications

Inhibition of Cancer Cell Growth

This compound has demonstrated significant anticancer activity against various cancer cell lines. In vitro studies have shown that it inhibits the growth of P388 lymphocytic leukemia cells with an effective dose (ED50) as low as 0.0032 μg/mL. Furthermore, it has been tested against a panel of cancer cell lines by the National Cancer Institute, revealing a mean growth inhibition concentration (GI50) of 12.6 nM, indicating its potent cytotoxic effects .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves targeting elongation factor eEF1A, which plays a critical role in protein synthesis and cellular proliferation. By binding to eEF1A, this compound impairs actin bundling activities necessary for cancer cell migration and proliferation, making it a promising candidate for cancer therapy .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study utilizing T2576 transgenic mice, administration of E144 resulted in a marked reduction in Aβ levels and improvement in cognitive tests compared to untreated controls. The study highlighted the compound's dual action on both neuroprotection and inflammation reduction, positioning it as a potential candidate for further clinical development .

Case Study 2: Melanoma Treatment

A study investigating the effects of narciclasine derivatives, including this compound, on melanoma cells revealed that these compounds could overcome intrinsic resistance to apoptosis. The research indicated that at concentrations as low as 50 nM, this compound effectively inhibited melanoma cell proliferation by targeting eEF1A .

Analyse Chemischer Reaktionen

Functional Group Transformations

Key modifications to trans-dihydronarciclasine’s structure include:

-

Oxidation of Amine to Amide :

Mild oxidation of an intermediate amine using Burgess reagent converts it to an amide, a critical step in the total synthesis of (+)-trans-dihydronarciclasine . -

Methylation and Demethylation :

-

Bromination and Iodination :

Selective halogenation (e.g., 5-iodovanillin synthesis) employs CH₂Br₂/KF in DMF, enabling functionalization of aromatic rings .

Impact of Structural Modifications on Reactivity

-

C1-C10b Double Bond :

Hydrogenation of narciclasine’s C1-C10b double bond abolishes CYP3A4 inhibition, confirming its role in enzyme interaction . -

Methoxy Group Position :

Derivatives with 11-methoxy substitutions (e.g., 22 ) exhibit altered regioselectivity during cyclization, highlighting steric and electronic influences .

Key Synthetic Challenges and Solutions

-

Diastereoselectivity in Cyclization :

H-bonding between nitro and hydroxyl groups enforces trans-selectivity in cyclohexanone intermediates, ensuring stereochemical fidelity . -

Protection Strategies :

Acetyl and benzyl groups are employed to protect hydroxyl moieties during multi-step syntheses, with deprotection achieved via basic or acidic conditions .

Eigenschaften

CAS-Nummer |

40042-05-5 |

|---|---|

Molekularformel |

C14H15NO7 |

Molekulargewicht |

309.27 g/mol |

IUPAC-Name |

(2S,3R,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h2,5-6,9-10,12,16-19H,1,3H2,(H,15,20)/t5-,6+,9-,10-,12+/m1/s1 |

InChI-Schlüssel |

SBTGHBALOCEVOR-PUZXQUAOSA-N |

SMILES |

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

Isomerische SMILES |

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

Kanonische SMILES |

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O |

Synonyme |

dihydronarciclasine dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer trans-dihydronarciclasine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.